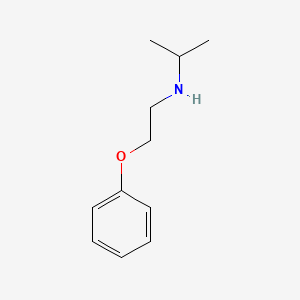

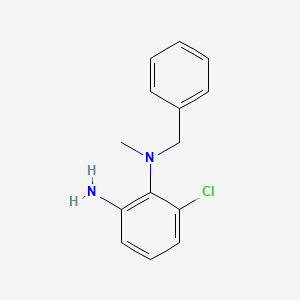

N-(2-Phenoxyethyl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Phenoxyethyl)propan-2-amine is a chemical compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of the basic nitrogen atom connected to alkyl or aryl groups. In the context of the provided papers, while there is no direct study on N-(2-Phenoxyethyl)propan-2-amine, there are related compounds and reactions that can provide insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related amines often involves the reaction of aldehydes or ketones with amines. For instance, N-tert-butanesulfinyl imines are prepared by condensing tert-butanesulfinamide with aldehydes and ketones, which could be a potential method for synthesizing N-(2-Phenoxyethyl)propan-2-amine by choosing appropriate starting materials . Additionally, the synthesis of N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines suggests that similar condensation reactions could be applicable .

Molecular Structure Analysis

The molecular structure of amines can be analyzed through various spectroscopic methods and X-ray diffraction analysis. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives provide insights into the spatial arrangement of atoms in the molecule and the influence of different substituents on the molecule's conformation .

Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. The bio-inspired phenol-amine coupling described in one study indicates that amines can react with phenols under certain conditions to form aromatic C–N bonds . Furthermore, the reactions of N,N-bis[ethoxy(methyl)silylmethyl]methylamines with phenol demonstrate the potential for transetherification and Si-C bond cleavage, which could be relevant for the modification of N-(2-Phenoxyethyl)propan-2-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines like N-(2-Phenoxyethyl)propan-2-amine can be inferred from related compounds. Amines typically have higher boiling points than hydrocarbons of similar molecular weight due to hydrogen bonding. The presence of an aromatic ring, as in the case of N-(2-Phenoxyethyl)propan-2-amine, can also affect the compound's solubility and reactivity. The intramolecular hydrogen bonding observed in N-(2,3-dihydroxybenzylidene)amine derivatives suggests that similar hydrogen bonding could influence the properties of N-(2-Phenoxyethyl)propan-2-amine .

Applications De Recherche Scientifique

1. Use in Synthesizing Hexadentate Ligands

N-(2-Phenoxyethyl)propan-2-amine is involved in the preparation of hexadentate N3O3 amine phenol ligands for Group 13 metal ions. These ligands are key in creating various metal complexes with potential applications in catalysis and materials science. The synthesis and characterization of these ligands are achieved through various spectroscopic methods (Liu, Wong, Rettig, & Orvig, 1993).

2. Role in Antimicrobial Agent Synthesis

Aminomethoxy derivatives of N-(2-Phenoxyethyl)propan-2-amine are synthesized and have shown potential as efficient antimicrobial agents. These compounds, created through condensation reactions, exhibit promising results in combating bacterial and fungal infections (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).

3. Application in Chemoenzymatic Strategies

The compound is used in the synthesis of enantioenriched amines, which are valuable precursors in pharmaceuticals. Innovative enzymatic strategies are employed to produce these amines with high selectivity. This method is especially useful in developing precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

4. Involvement in Polymerization Catalysts

The compound is significant in the study of polymerization catalysts, particularly in understanding the regiochemistry of propene insertion. It contributes to the research on catalysts bearing phenoxy-amine ligands and their impact on polymerization processes (Talarico, Busico, & Cavallo, 2003).

5. Chemical Amplification Resist Development

N-(2-Phenoxyethyl)propan-2-amine is also studied in the context of chemical amplification resists. It is examined for its influence on sensitivity and diffusion of acid in these resists, providing insights into the development of higher contrast interfaces in various applications (Asakawa, Ushirogouchi, & Nakase, 1995).

6. Schiff Base Tautomerism Studies

The compound's derivatives are analyzed for their role in intramolecular hydrogen bonding and tautomerism in Schiff bases. This research provides critical information on the structural and chemical properties of these compounds, which are important in various chemical reactions (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

7. Metal Complex Formation

N-(2-Phenoxyethyl)propan-2-amine is used in synthesizing metal complexes containing a N2O2 donor ligand. These complexes are significant in studies involving DNA cleavage and could have implications in medical and biochemical research (Sancheti, Bendre, & Kumbhar, 2012).

8. Development of Water-Soluble Ligand Complexes

The compound plays a role in the synthesis of water-soluble amine phenol complexes, particularly for metals like Aluminum(III), Gallium(III), and Indium(III). This research is crucial for understanding complex formation in aqueous environments, which has applications in environmental and material sciences (Caravan & Orvig, 1997).

Safety And Hazards

N-(2-Phenoxyethyl)propan-2-amine should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided .

Orientations Futures

Propriétés

IUPAC Name |

N-(2-phenoxyethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFGRNGNOVCUFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCOC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604135 |

Source

|

| Record name | N-(2-Phenoxyethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Phenoxyethyl)propan-2-amine | |

CAS RN |

55247-30-8 |

Source

|

| Record name | N-(2-Phenoxyethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)